2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The process involves the following steps:
- Dissolve pyridine-4-boronic acid and pinacol in anhydrous tetrahydrofuran.
- Add a molecular sieve to remove any traces of water.
- Stir the mixture at room temperature for several hours.
- Filter the mixture to remove the molecular sieve.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from hexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, and an inert atmosphere.
Protodeboronation: Radical initiator, solvent (e.g., tetrahydrofuran), and an inert atmosphere.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of alkenes with hydromethylation.
Scientific Research Applications
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly as inhibitors for various enzymes and receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and signaling pathway modulators.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In protodeboronation, the boronic ester group is removed through a radical mechanism, allowing for the formation of new carbon-hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-boronic acid pinacol ester: Similar structure but lacks the pyrrole moiety.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyrrole ring.
4-Pyridineboronic acid pinacol ester: Similar structure but with different substituents.
Uniqueness
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both pyridine and pyrrole rings, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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